molecular formula C6H9Cl3O2S B14424612 Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide CAS No. 82639-78-9

Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide

Cat. No.: B14424612
CAS No.: 82639-78-9
M. Wt: 251.6 g/mol
InChI Key: LENCAMHFOHOJSD-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. It belongs to the class of organosulfur compounds, specifically a derivative of thiophene. This compound is characterized by the presence of a tetrahydrothiophene ring substituted with a 2,2,2-trichloroethyl group and a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfur functionality.

    Substitution: Compounds with varied functional groups replacing the trichloroethyl group.

Scientific Research Applications

Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide finds applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of the trichloroethyl group and the dioxide functionality contributes to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, tetrahydro-2-methyl-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
  • Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-sulfone

Uniqueness

Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both the trichloroethyl group and the dioxide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

82639-78-9

Molecular Formula

C6H9Cl3O2S

Molecular Weight

251.6 g/mol

IUPAC Name

2-(2,2,2-trichloroethyl)thiolane 1,1-dioxide

InChI

InChI=1S/C6H9Cl3O2S/c7-6(8,9)4-5-2-1-3-12(5,10)11/h5H,1-4H2

InChI Key

LENCAMHFOHOJSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CC(Cl)(Cl)Cl

Origin of Product

United States

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